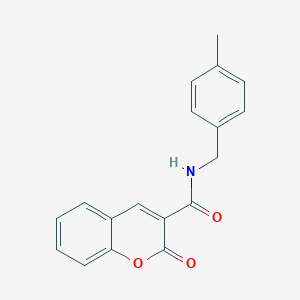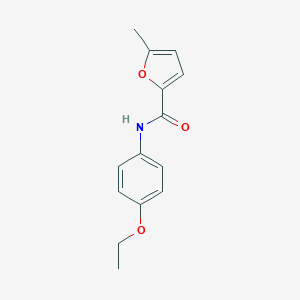![molecular formula C22H26N2O4 B457496 2-methoxy-N-[4-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide](/img/structure/B457496.png)
2-methoxy-N-[4-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-[4-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[4-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of 2-methoxybenzoic acid: This can be achieved through the methylation of salicylic acid using dimethyl sulfate in the presence of a base.
Conversion to 2-methoxybenzoyl chloride: The 2-methoxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Amidation Reaction: The 2-methoxybenzoyl chloride is reacted with 4-amino-cyclohexylamine to form the intermediate 2-methoxy-N-{4-[(2-methoxybenzoyl)amino]cyclohexyl}amine.
Final Benzoylation: The intermediate is then benzoylated using benzoyl chloride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-methoxy-N-[4-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of 2-methoxy-N-{4-[(2-methoxybenzyl)amino]cyclohexyl}benzamide.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
科学的研究の応用
2-methoxy-N-[4-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 2-methoxy-N-[4-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
類似化合物との比較
Similar Compounds
- 2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]phenoxy}phenyl)benzamide
- 4-methoxy-N-(4-{4-[(4-methoxybenzoyl)amino]benzyl}phenyl)benzamide
- 2-methoxy-N-(3-((2-methoxybenzoyl)amino)-2-methylphenyl)benzamide
Uniqueness
2-methoxy-N-[4-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide is unique due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic properties. This makes it different from other benzamide derivatives and may contribute to its specific biological activities and applications.
特性
分子式 |
C22H26N2O4 |
|---|---|
分子量 |
382.5g/mol |
IUPAC名 |
2-methoxy-N-[4-[(2-methoxybenzoyl)amino]cyclohexyl]benzamide |
InChI |
InChI=1S/C22H26N2O4/c1-27-19-9-5-3-7-17(19)21(25)23-15-11-13-16(14-12-15)24-22(26)18-8-4-6-10-20(18)28-2/h3-10,15-16H,11-14H2,1-2H3,(H,23,25)(H,24,26) |
InChIキー |
RJOVZEATIRNGQT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2CCC(CC2)NC(=O)C3=CC=CC=C3OC |
正規SMILES |
COC1=CC=CC=C1C(=O)NC2CCC(CC2)NC(=O)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B457413.png)
![2-methyl-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-3-furohydrazide](/img/structure/B457414.png)
![methyl 2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B457417.png)

![1-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-(4-chlorophenyl)piperazine](/img/structure/B457422.png)

![2-PHENYL-N-({3-[(2-PHENYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE](/img/structure/B457424.png)


![2-ETHYL-N-{4-[4-(2-ETHYLBUTANAMIDO)PHENOXY]PHENYL}BUTANAMIDE](/img/structure/B457428.png)

![3-(4-methylphenyl)-N-(4-{[3-(4-methylphenyl)acryloyl]amino}cyclohexyl)acrylamide](/img/structure/B457430.png)

![Ethyl 2-[(5-bromo-2-furoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B457435.png)
